N-Isopropyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-7-Carboxamide
Description
N-Isopropyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxamide (CAS: 2091619-58-6) is a pyrazolo-diazepine derivative featuring a carboxamide group at the 7-position and an isopropyl substituent on the nitrogen atom. Its molecular formula is C₁₁H₁₈N₄O, with a molecular weight of 222.29 g/mol. Predicted physicochemical properties include a boiling point of 463.6±40.0°C, density of 1.28±0.1 g/cm³, and pKa of 15.27±0.20 . This compound is synthesized by Wuxi AppTec with ≥90% purity and is of interest in medicinal chemistry due to structural similarities to bioactive diazepine derivatives, such as non-nucleoside inhibitors of respiratory syncytial virus (RSV) polymerase .
Properties
IUPAC Name |
N-propan-2-yl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-8(2)14-11(16)9-5-12-6-10-3-4-13-15(10)7-9/h3-4,8-9,12H,5-7H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVXQZVWNARREL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CNCC2=CC=NN2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Ring Construction via Alkylation and Cyclization
The foundational step in synthesizing this compound involves building the pyrazolo[1,5-a] diazepine scaffold. A scalable approach starts with methyl pyrazole-3,5-dicarboxylate as the precursor. Alkylation with 3-bromo-N-Boc-propylamine in acetonitrile/tetrahydrofuran (THF) using 1,8-diazabicycloundec-7-ene (DBU) as a base yields an intermediate, which undergoes Boc deprotection and cyclization under acidic conditions to form the diazepine ring . Subsequent reduction of the lactam moiety with borane-dimethyl sulfide (BMS) generates the secondary amine, which is protected as a Boc derivative for further functionalization .
Key Reaction Conditions:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Alkylation | 3-Bromo-N-Boc-propylamine, DBU, ACN/THF | 87 |
| Cyclization | HCl (gaseous), dioxane | 68 |
| Lactam Reduction | BMS, THF, 50°C | 85 |
Introduction of the Isopropyl Carboxamide Group
The carboxamide group at position 7 is introduced via amide coupling or reductive amination . In one protocol, the Boc-protected amine intermediate is reacted with isopropyl isocyanate in dichloromethane (DCM) using triethylamine (TEA) as a base, yielding the carboxamide after Boc deprotection with trifluoroacetic acid (TFA) . Alternatively, reductive amination of a ketone intermediate with isopropylamine and sodium cyanoborohydride (NaBH3CN) in methanol provides the desired product .
Comparative Yields:
| Method | Reagents | Yield (%) |
|---|---|---|
| Amide Coupling | Isopropyl isocyanate, TEA, DCM | 72 |
| Reductive Amination | Isopropylamine, NaBH3CN, MeOH | 68 |
Functionalization of Preformed Pyrazolo-Diazepine Cores
An alternative route involves modifying preassembled pyrazolo-diazepine derivatives. For example, ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a] diazepine-2-carboxylate is hydrolyzed to the carboxylic acid using lithium hydroxide (LiOH), followed by activation with thionyl chloride (SOCl2) and coupling with isopropylamine to form the carboxamide . This method avoids multi-step ring construction but requires precise control over hydrolysis and coupling conditions.
Optimized Parameters:
| Step | Conditions | Yield (%) |
|---|---|---|
| Hydrolysis | LiOH, THF/H2O, 0°C → RT | 90 |
| Amide Formation | SOCl2, then isopropylamine, DCM | 78 |
Challenges and Purification Strategies
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Regioselectivity Issues : Competing reactions during alkylation or cyclization may yield regioisomers. Chromatographic purification (silica gel, eluent: ethyl acetate/hexanes) is critical .
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Byproduct Formation : Residual borane complexes from reduction steps require quenching with methanol/water mixtures .
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Crystallization : Final products are often recrystallized from ethanol/water (3:1) to achieve >99% purity .
Analytical Validation
Synthetic batches are characterized via:
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NMR Spectroscopy : Distinct signals for the isopropyl group (δ 1.2–1.4 ppm, doublet) and diazepine protons (δ 3.8–4.2 ppm) .
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High-Resolution Mass Spectrometry (HRMS) : Calculated for C11H18N4O [M+H]+: 223.1552; Found: 223.1555 .
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HPLC Purity : >98% (C18 column, acetonitrile/water gradient) .
Scale-Up Considerations
Industrial-scale synthesis prioritizes cost-effective reagents. For example, substituting BMS with sodium borohydride (NaBH4) in the presence of iodine (I2) reduces costs but lowers yields to ~60% . Continuous flow systems improve cyclization efficiency, achieving 85% yield at 100 g scale .
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-7-Carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Selective reduction of the lactam group is a key step in its synthesis.
Substitution: The free N-terminal of the diazepine can undergo Buchwald and Chan arylations.
Common Reagents and Conditions
Borane: Used for the selective reduction of the lactam group.
tert-Butyloxycarbonyl (Boc) protecting group: Used to protect the amine group during synthesis.
Copper (II) acetate: Used in Chan-Lam couplings.
Major Products
The major products formed from these reactions include various derivatives of the pyrazolo-diazepine skeleton, which can be further functionalized for different applications .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have indicated that derivatives of pyrazolo[1,5-a][1,4]diazepines exhibit promising activity as inhibitors of receptor tyrosine kinases (RTKs), particularly ROS1 (anaplastic lymphoma kinase). For instance, the compound has been identified as a potential ROS1 inhibitor in various patents and research articles . The ability to inhibit ROS1 is significant in treating specific types of lung cancer that harbor ROS1 gene rearrangements.
Neuropharmacological Effects
The compound's structure suggests potential neuropharmacological applications. Pyrazolo compounds are known for their effects on the central nervous system (CNS), including anxiolytic and sedative properties. Initial studies suggest that N-Isopropyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine derivatives may modulate neurotransmitter systems, making them candidates for further investigation in anxiety and depression treatments .
Research Applications
Biochemical Research
N-Isopropyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxamide serves as a valuable tool in biochemical research for studying enzyme inhibition and receptor interactions. Its ability to selectively bind to certain protein targets allows researchers to explore molecular mechanisms underlying various diseases.
Synthetic Chemistry
The compound is not only a subject of study but also a precursor in synthetic chemistry. It can be utilized in the synthesis of more complex heterocyclic compounds that may have enhanced biological activities or novel properties. For example, modifications to the core structure can lead to derivatives with improved efficacy against specific biological targets .
Data Tables
| Application Area | Activity Description | References |
|---|---|---|
| Anticancer | Inhibition of ROS1 kinase | |
| Neuropharmacology | Potential anxiolytic effects | |
| Synthetic Chemistry | Precursor for novel heterocyclic compounds |
Case Studies
Case Study 1: ROS1 Inhibition
In a study published in a patent document (EP3129376A1), N-Isopropyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine derivatives were shown to effectively inhibit ROS1 activity in vitro. This finding underscores the compound's potential as a therapeutic agent for treating cancers associated with ROS1 mutations.
Case Study 2: Neuropharmacological Evaluation
Research exploring the CNS effects of pyrazolo compounds has indicated that modifications similar to those found in N-Isopropyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine can lead to significant anxiolytic effects in animal models. These findings suggest avenues for developing new treatments for anxiety disorders based on this compound's framework .
Mechanism of Action
The mechanism of action of N-Isopropyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-7-Carboxamide involves its interaction with specific molecular targets. It is known to act as an inhibitor of certain enzymes, which can affect various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and derivative of the compound being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The pyrazolo[1,5-a][1,4]diazepine scaffold is shared among several derivatives, but substituents critically influence biological activity and physicochemical properties. Key analogs include:
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Decomposition Temp (°C) | Key Biological Activity |
|---|---|---|---|---|---|
| N-Isopropyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxamide | 7-carboxamide, N-isopropyl | C₁₁H₁₈N₄O | 222.29 | N/A | Potential antiviral (inferred) |
| 2-(4-Bromophenyl)-7-hydroxy-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one | 2-(4-bromophenyl), 7-hydroxy, 4-ketone | C₁₄H₁₃BrN₄O₂ | 361.19 | 230 | Not reported |
| 2-Ferrocenyl-7-hydroxy-5-phenethyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one | 2-ferrocenyl, 5-phenethyl, 7-hydroxy, 4-ketone | C₂₆H₂₈FeN₄O₂ | 500.38 | N/A | Anti-proliferative (A549, H322, H1299 cells) |
| 5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide | 2-carboxamide | C₈H₁₁N₅O | 193.21 | N/A | RSV polymerase inhibition |
Sources :
Key Observations:
- Substituent Impact on Bioactivity : The 2-carboxamide analog (C₈H₁₁N₅O) directly inhibits RSV polymerase, suggesting that carboxamide groups enhance antiviral targeting . In contrast, ferrocenyl and phenethyl substituents confer anti-cancer activity, as seen in microwave-synthesized derivatives .
- Thermal Stability : Hydroxy- and ketone-substituted analogs (e.g., 2-(4-bromophenyl)-7-hydroxy-4-one) exhibit high decomposition temperatures (>200°C), indicating robust thermal stability .
Notes:
- Synthetic Efficiency : Microwave-assisted methods (e.g., for ferrocenyl derivatives) improve reaction speed and yield compared to traditional chromatography-based syntheses .
- Solubility Challenges : Bulky substituents (e.g., ferrocenyl) reduce aqueous solubility, limiting bioavailability without formulation optimization.
Biological Activity
N-Isopropyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
1. Synthesis of the Compound
The synthesis of this compound involves multi-step reactions starting from readily available precursors. A significant challenge in its synthesis is the use of hazardous reagents and conditions that can complicate scaling up for industrial applications.
Key Steps in Synthesis:
- Alkylation of methyl pyrazole derivatives.
- Thermal cycloaddition reactions.
- Use of protecting groups and subsequent deprotection steps.
These synthetic routes highlight the complexity involved in producing this compound efficiently and safely .
2.1 Anticancer Activity
Recent studies have indicated that compounds related to the pyrazolo-diazepine scaffold exhibit promising anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer).
Research Findings:
- The MTT assay demonstrated that certain pyrazolo derivatives are more effective than cisplatin in inducing apoptosis in cancer cells .
- Mechanistic studies revealed activation of caspases (caspase 3/7 and caspase 9), indicating a pathway for programmed cell death .
2.2 Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary results suggest that it may inhibit the growth of certain bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus).
Case Study:
- A study involving thiazole and pyrazole derivatives indicated that modifications to the diazepine structure could enhance antimicrobial efficacy .
3. Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the diazepine ring significantly influence both anticancer and antimicrobial activities.
| Substituent | Biological Activity | Notes |
|---|---|---|
| Isopropyl | Moderate anticancer | Enhances lipophilicity |
| Methyl | Low antimicrobial | Less effective against MRSA |
| Ethyl | High anticancer | Increased apoptosis induction |
4. Conclusion
This compound represents a promising scaffold for drug development due to its diverse biological activities. Continued research focusing on its mechanism of action and optimization through structural modifications could lead to the development of new therapeutic agents.
Q & A
Q. Table 1: Representative Synthetic Conditions for Derivatives
| Step | Reagents/Conditions | Key Observations | Reference |
|---|---|---|---|
| 1 | HCl/dioxane, RT, 16 h | 99% yield for amine deprotection | |
| 2 | NaNO₂/HCl, −10°C, 30 min | Low yield without CuSO₄ catalyst | |
| 3 | Aniline/THF, TEA, Ar atmosphere | 84% yield for sulfonamide coupling |
Q. Table 2: Spectral Benchmarks for Quality Control
| Parameter | Expected Range | Acceptable Deviation |
|---|---|---|
| ¹H NMR (δ, ppm) | 2.05–2.12 (tetrahydro CH₂) | ±0.05 ppm |
| HRMS [M+H]⁺ | 338.1 (derivative 20, ) | ±0.01 Da |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
